molecular formula C11H7ClF2N2O B1466051 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one CAS No. 1271474-79-3

6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

Cat. No. B1466051
CAS RN: 1271474-79-3
M. Wt: 256.63 g/mol
InChI Key: CPOUPMIZZKCXMP-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one, also known as 4-chloro-N-(difluoromethyl)-6-phenylpyrimidin-2-amine, is a novel compound with potential applications in medicinal chemistry. It has a unique structure, with a difluoromethyl group at the 4-position and a phenyl group at the 6-position of the pyrimidin-2-amine ring. This compound has been studied extensively due to its potential applications in medicinal chemistry and its ability to interact with different biological systems.

Scientific Research Applications

Antimicrobial Activity

  • Synthesized compounds related to 6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one have demonstrated moderate antimicrobial activity against various bacteria and fungi. This includes derivatives like 2-amino-4-{4'-[(4'’’-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and its related structures (J.V.Guna & D.M.Purohit, 2012).

Chemical Synthesis and Structure

  • The compound has been involved in the synthesis of various heterocyclic derivatives, showcasing its versatility in chemical synthesis. This includes the production of thieno[3',2' :5,6]pyrido-[4,3 -d]pyrimidin-4(3H)-one derivatives via an aza-Wittig reaction, indicating its potential in creating diverse chemical structures (Jianchao Liu, H. He, & M. Ding, 2007).

Crystallography

  • The compound has also been used in crystallography studies. For example, analysis of the crystal structure of nuarimol, a pyrimidine fungicide, provided insights into its molecular conformation and interactions, which are crucial for understanding its biological activity (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOUPMIZZKCXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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